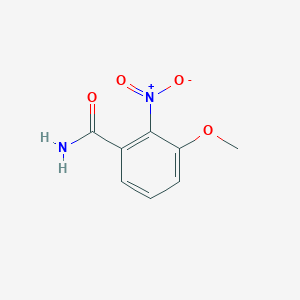
2-(3,4-Dimethylbenzoyl)pyridine
説明
Synthesis Analysis
The synthesis of compounds similar to 2-(3,4-Dimethylbenzoyl)pyridine often involves strategic functionalization of pyridine derivatives. For example, studies have detailed the synthesis of various pyridine-based compounds through reactions that include nitro displacement, catalytic hydrolysis, and cyclodehydration steps, indicating the complexity and versatility in synthesizing pyridine derivatives (Gilbile et al., 2017).
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by X-ray diffraction and DFT quantum chemical calculations. Studies on compounds like 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine have shown that these molecules can exhibit nearly planar configurations, highlighting the planarity and rigidity common in pyridine derivatives, which could be analogous to 2-(3,4-Dimethylbenzoyl)pyridine (Kucharska et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving pyridine derivatives can be complex and varied. For instance, the creation of 3-(dimethylboryl)pyridine demonstrated unique steric effects in scrambling reactions, suggesting that pyridine derivatives can undergo a range of chemical transformations with significant implications for their reactivity and utility in organic synthesis (Wakabayashi et al., 2008).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as melting points, solubility, and crystallinity, are critical for their application in material science and chemistry. The structure and intermolecular interactions, like hydrogen bonding and π-π stacking, significantly influence these properties, as seen in the analysis of compounds like ethyl 4,6-dimethyl-3-oxo-2-phenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridine monohydrate (Akhramez et al., 2016).
Chemical Properties Analysis
Pyridine derivatives exhibit a range of chemical properties, including reactivity towards various reagents, the ability to form complex structures, and participation in hydrogen bonding. These properties are crucial for their roles in catalysis, pharmaceuticals, and materials science. The synthesis and characterization of novel polyimides derived from pyridine-containing monomers illustrate the chemical versatility and potential applications of these compounds (Wang et al., 2006).
科学的研究の応用
Novel Heterocycle Synthesis
- Metwally et al. (2008) explored the use of 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine for synthesizing novel heterocycles of pharmaceutical interest, demonstrating the versatility of such compounds in drug development (Metwally, Etman, Gafer, & Khalil, 2008).
Molecular Structure Analysis
- Quiroga et al. (1999) conducted an in-depth study of the molecular structures of various pyrazolo[3,4-b]pyridines, providing insights into their chemical properties and potential applications (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).
Photophysical Property Investigation
- Mancilha et al. (2011) researched cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, showing how modifications in molecular structure can influence photophysical properties, relevant for materials science and photonics (Mancilha, Barloy, Rodembusch, Dupont, & Pfeffer, 2011).
Biomedical Applications
- Donaire-Arias et al. (2022) provided a comprehensive review of 1H-Pyrazolo[3,4-b]pyridines, covering synthetic methods and biomedical applications, highlighting the potential therapeutic uses of these compounds (Donaire-Arias, Montagut, de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2022).
特性
IUPAC Name |
(3,4-dimethylphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-7-12(9-11(10)2)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETHQVWMLWXEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642030 | |
| Record name | (3,4-Dimethylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylbenzoyl)pyridine | |
CAS RN |
102001-19-4 | |
| Record name | (3,4-Dimethylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



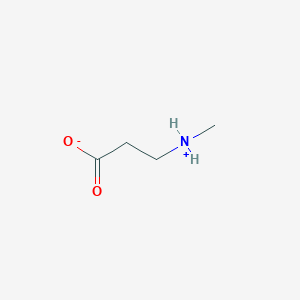
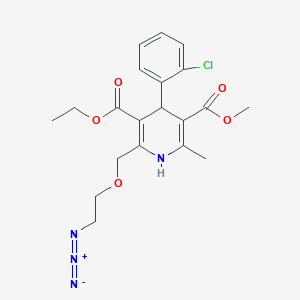


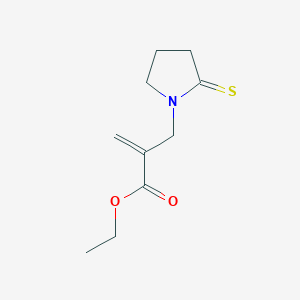

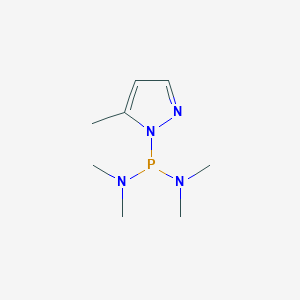
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)


